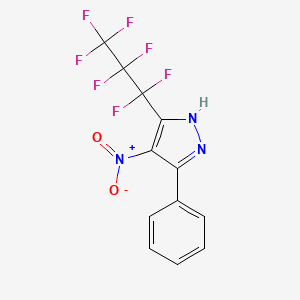

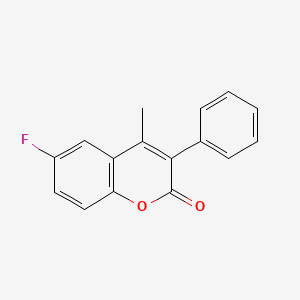

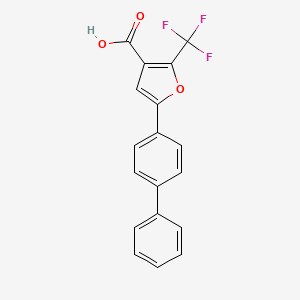

6-Fluoro-4-methyl-3-phenylcoumarin

説明

6-Fluoro-4-methyl-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse applications, particularly in the field of fluorescence dyes and biological imaging. While the provided papers do not directly discuss this compound, they provide insights into the properties and synthesis of closely related compounds, which can be extrapolated to understand the characteristics of the compound .

Synthesis Analysis

The synthesis of related coumarin derivatives often involves the reaction of coumarin scaffolds with various nucleophiles. For instance, a novel scaffold for combinatorial synthesis of coumarins was prepared using 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, which allowed for the introduction of diverse substituents at multiple points . Additionally, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores were synthesized through a facile one-pot procedure, indicating the potential for efficient synthesis routes for complex coumarin derivatives .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is crucial for their photophysical properties. Single crystal X-ray diffraction studies have been used to establish the packing features of coumarin compounds, which influence their reactivity and photodimerization behavior . Theoretical studies, including density functional theory (DFT) calculations, have been employed to predict the molecular structure and properties of 6-fluoro coumarin, which can be applied to understand the structure of this compound .

Chemical Reactions Analysis

The reactivity of coumarin derivatives can vary significantly depending on their substitution pattern. For example, photodimerization studies of 7-fluoro-4-methylcoumarin and 6-fluoro-4-methylcoumarin revealed different outcomes based on their solid-state packing, with one compound forming an anti-HT photodimer and the other a syn-HH photodimer . This suggests that the chemical reactions of this compound would also be influenced by its specific molecular arrangement.

Physical and Chemical Properties Analysis

Coumarin derivatives exhibit a range of photophysical, electrochemical, and thermal properties. High fluorescence quantum yields, good electrochemical and thermal stabilities, and the ability to fluoresce under certain conditions are common characteristics . The optical properties, such as UV-vis absorption and fluorescence emission spectra, have been thoroughly investigated, with some compounds showing blue-purple fluorescence emission . Theoretical calculations have been used to predict these properties, which are in good agreement with experimental results . Additionally, the synthesis of N-[(2-pyridyl)methyliden]-6-coumarin complexes has provided insights into the spectroscopic properties and electrochemistry of coumarin-based compounds .

作用機序

Target of Action

Coumarins, the class of compounds to which it belongs, are known to interact with a variety of biological targets . These include enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes.

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are known to influence a variety of biochemical pathways due to their diverse biological and therapeutic properties .

Pharmacokinetics

The pharmacokinetic properties of coumarins can vary widely depending on their specific chemical structure .

Result of Action

Coumarins have been reported to exhibit a range of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Action Environment

The action of coumarins can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .

特性

IUPAC Name |

6-fluoro-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMJHHMAJSWOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381000 | |

| Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288399-91-7 | |

| Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)

![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)

![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)